molecular formula C7H7N3S B2635187 Benzo[d]thiazole-4,5-diamine CAS No. 1154534-78-7

Benzo[d]thiazole-4,5-diamine

Cat. No.: B2635187
CAS No.: 1154534-78-7
M. Wt: 165.21
InChI Key: NOAVWRBHJBZYHD-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-4,5-diamine is a bicyclic aromatic compound featuring a fused benzene and thiazole ring system with amino groups at the 4- and 5-positions. This compound serves as a critical precursor in pharmaceutical synthesis, particularly for benzimidazoles and antidiabetic agents. Its synthesis typically involves multi-step reactions starting from commercially available precursors like 4-chloro-o-phenylenediamine (). For example, it reacts with aromatic aldehydes under solvent-free conditions using a CuPy₂Cl₂ catalyst to yield 2-substituted benzimidazoles, which are pharmacologically relevant ().

Properties

IUPAC Name

1,3-benzothiazole-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-1-2-5-7(6(4)9)10-3-11-5/h1-3H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAVWRBHJBZYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)N)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154534-78-7
Record name benzo[d]thiazole-4,5-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d]thiazole-4,5-diamine can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions. Another method includes the reaction of o-phenylenediamine with sulfur and an oxidizing agent . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazole-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups into the benzothiazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Benzo[d]thiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that these compounds act as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. For instance, conjugates of benzothiazole with siderophore mimics have shown enhanced uptake and potent activity against Escherichia coli and other Gram-negative bacteria . A specific compound demonstrated a minimum inhibitory concentration (MIC) of 3.1 μg/ml against E. coli, outperforming standard antibiotics like ciprofloxacin .

Antitumor Properties
Compounds based on the benzothiazole structure have exhibited significant anti-tumor effects across various cancer types. For example, studies have shown that benzothiazole-containing ligands selectively target cancer cells while sparing normal tissues, making them promising candidates for cancer therapy . The anti-inflammatory properties of these compounds further enhance their therapeutic potential in oncology .

Neuroprotective Effects
The (6R) enantiomer of pramipexole, derived from benzo[d]thiazole-4,5-diamine, has been noted for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. It has been shown to reduce the formation of reactive oxygen species and partially restore mitochondrial function in affected cells .

Industrial Applications

Corrosion Inhibition
this compound has been identified as an effective corrosion inhibitor for mild steel in acidic environments. Its application helps protect metal surfaces from degradation, extending the lifespan of industrial equipment .

Nonlinear Optical Materials
The sulfate monohydrate salt of this compound is utilized in nonlinear optical applications due to its favorable optical properties. This makes it suitable for use in devices that manipulate light for telecommunications and laser technologies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can yield various derivatives with tailored properties for specific applications. For instance, the synthesis pathway includes reactions with bromine and thiourea to produce the desired diamine compound efficiently .

Table 1: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Antibacterial ActivityInhibition of DNA gyrasePotent activity against E. coli (MIC = 3.1 μg/ml)
Antitumor PropertiesCancer therapySelective targeting of cancer cells
Neuroprotective EffectsTreatment for neurodegenerative diseasesReduces reactive oxygen species
Corrosion InhibitionProtection of mild steelEffective in acidic environments
Nonlinear Optical MaterialsOptical devicesFavorable properties for telecommunications

Case Studies

Case Study 1: Antibacterial Efficacy
In a study investigating the antibacterial efficacy of benzothiazole derivatives, a specific compound was found to possess an MIC lower than that of ciprofloxacin against several bacterial strains. The molecular dynamics simulations suggested that structural modifications enhanced binding affinity to target enzymes involved in bacterial replication .

Case Study 2: Neuroprotection in Parkinson's Disease
Research on the neuroprotective effects of the (6R) enantiomer of pramipexole demonstrated its ability to restore mitochondrial function and reduce apoptosis in neuronal cells exposed to toxic agents associated with Parkinson's disease. This highlights its potential as a therapeutic agent in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of benzo[d]thiazole-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to the disruption of essential biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[1,2-d:5,4-d']bisthiazole-2,6-diamine (CAS 2789-24-4)

Structural Features: This compound consists of two fused thiazole rings with amino groups at positions 2 and 4. Unlike benzo[d]thiazole-4,5-diamine, it lacks a benzene-thiazole fusion and instead features a bisthiazole core. Synthesis: Prepared via cyclization reactions involving thiosemicarbazides or iodine-mediated oxidative coupling (). Applications: Primarily explored in materials science due to its planar, conjugated structure, which enhances electronic properties. Limited pharmacological data exist compared to this compound. Biological Activity: No direct antidiabetic or enzyme inhibition data reported; emphasis on structural analogs for optoelectronic applications ().

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine

Structural Features: A partially hydrogenated derivative of this compound, with a saturated cyclohexene ring fused to the thiazole. Synthesis: Achieved via catalytic hydrogenation or reduction of the aromatic precursor (). Applications: Used in central nervous system (CNS) drug development. Biological Activity: Demonstrates higher solubility than this compound due to reduced aromaticity, enhancing bioavailability in CNS-targeted therapies ().

Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) Derivatives

Structural Features: Replaces thiazole rings with thiadiazole moieties, introducing additional nitrogen atoms. This modification increases electron deficiency and reactivity. Synthesis: Synthesized via bromination and C-H oxidative coupling, as seen in the preparation of 4-bromobenzo-bis-thiadiazole (). Applications: Explored as electron-accepting units in organic semiconductors and non-linear optical materials. Biological Activity: Limited direct pharmacological use, though thiadiazole analogs are known for α-glucosidase and α-amylase inhibition ().

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications Biological Activity
This compound C₇H₇N₃S 165.22 g/mol 4,5-diamine, thiazole Pharmaceutical precursors Enzyme inhibition potential
Benzo[1,2-d:5,4-d']bisthiazole-2,6-diamine C₈H₆N₄S₂ 222.29 g/mol 2,6-diamine, bisthiazole Materials science Not well-characterized
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine C₇H₁₁N₃S 169.25 g/mol 2,6-diamine, hydrogenated core CNS drug intermediates Enhanced bioavailability
Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) C₆H₂N₄S₂ 194.24 g/mol Thiadiazole, fused rings Organic electronics α-Glucosidase inhibition

Key Research Findings

Pharmaceutical Utility : this compound outperforms bisthiazole and thiadiazole analogs in drug precursor roles due to its simpler synthesis and reactivity with aldehydes ().

Electronic Properties : Thiadiazole derivatives exhibit superior electron-deficient character, making them ideal for organic semiconductors, whereas bisthiazoles balance conjugation and stability ().

Bioavailability : Hydrogenated analogs like 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine show enhanced solubility, critical for CNS drug delivery ().

Biological Activity

Benzo[d]thiazole-4,5-diamine is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, and its potential therapeutic applications based on recent research findings.

Overview of Benzo[d]thiazole Derivatives

The benzothiazole scaffold is recognized for its pharmacological versatility, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The structural modifications of the benzothiazole nucleus have been pivotal in enhancing these biological activities.

Biological Activities

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of benzo[d]thiazole, including this compound, exhibit significant anticancer properties. For instance, a synthesized compound (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) showed potent inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines. It also induced apoptosis and arrested the cell cycle at specific concentrations (1, 2, and 4 μM) .
    • The compound demonstrated a decrease in pro-inflammatory cytokines IL-6 and TNF-α, suggesting a dual mechanism of action involving both direct antiproliferative effects and modulation of inflammatory pathways .
  • Antimicrobial Activity
    • Benzothiazole derivatives have shown varying degrees of antimicrobial activity. While some compounds displayed significant cytotoxicity against human lymphocyte cell lines (MT-4), many derivatives failed to exhibit antiviral or antimicrobial properties against various pathogens . However, certain modifications to the benzothiazole structure resulted in enhanced activity against Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects
    • Research indicates that benzothiazole derivatives may possess neuroprotective properties. For example, compounds targeting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) have been explored for their potential in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The effectiveness of benzo[d]thiazole derivatives often hinges on their structural features. The following table summarizes key findings related to the SAR of these compounds:

CompoundStructureBiological ActivityIC50 (μM)
Compound B76-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineAnticancer (A431, A549)1-4
Compound 1Benzothiazole derivative with Na3AlF6Anticancer (MCF cells)25.72 ± 3.95
Compound 11Semi-synthetic derivative with thiazol-2-yl groupAntimicrobial against S. aureus0.002

Case Studies

Several case studies highlight the potential of benzo[d]thiazole derivatives:

  • Case Study 1 : A series of novel benzothiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The study found that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity against various tumor types .
  • Case Study 2 : The evaluation of a benzothiazole derivative as an AChE inhibitor demonstrated its potential in reducing amyloid plaque formation in Alzheimer's disease models . This study underscores the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Q. What are the solvent-free synthesis methods for Benzo[d]thiazole-4,5-diamine derivatives, and how do reaction conditions influence yield?

Answer: this compound derivatives can be synthesized via solid-state reactions using catalysts like dipyridine copper chloride (CuPy₂Cl₂). For example, reacting benzo[c][1,2,5]thiadiazole-4,5-diamine with aromatic aldehydes in the presence of CuPy₂Cl₂ under solvent-free, room-temperature grinding achieves yields >85% . Key factors include catalyst loading (5–10 mol%), substrate stoichiometry, and grinding time (30–60 min). Characterization via melting point and TLC confirms purity.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and what structural insights do they provide?

Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, in 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones, ¹H NMR reveals proton environments of thiazole and aryl groups, while HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 395.12) . IR spectroscopy identifies functional groups like C=S (1050–1150 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹).

Q. What are the standard protocols for synthesizing this compound-based heterocycles via condensation reactions?

Answer: Condensation with aryl isothiocyanates is a common method. For example, reacting 4-(Benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in ethanol under reflux (6–8 hrs) yields 1,3,5-triazinane-2-thiones. Workup involves solvent evaporation, filtration, and recrystallization from ethanol. Yields range from 60–85%, depending on substituent electronic effects .

Advanced Research Questions

Q. How can conflicting data on reaction yields in this compound synthesis be resolved?

Answer: Discrepancies often arise from catalyst choice or reaction phase. For example, CuPy₂Cl₂ in solvent-free conditions achieves higher yields (85%) compared to acetic acid-mediated reflux (57–78%) . Mechanistic studies (e.g., DFT calculations) can clarify catalytic pathways, while reproducibility tests under inert atmospheres (N₂/Ar) minimize oxidative side reactions.

Q. What novel applications exist for this compound derivatives in sensing technologies?

Answer: Derivatives like benzo[1,2-b:6,5-b’]dithiophene-4,5-diamine (BDTA) act as fluorescent probes for phosgene detection. The intramolecular charge transfer (ICT) mechanism enables rapid response (<30 s) with a detection limit of 0.16 μM. Validation via HRMS and FT-IR confirms probe-phosgene adduct formation, while DFT calculations model electron transfer pathways .

Q. How do substituent effects influence the biological activity of this compound derivatives?

Answer: Structure-activity relationship (SAR) studies show electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antimicrobial activity. For instance, compound 3f (with -NO₂) exhibits inhibition zones of 9 mm against Staphylococcus aureus (Sp4), while electron-donating groups (-OCH₃) reduce efficacy . Dose-response assays (IC₅₀) and molecular docking further validate target interactions.

Q. What mechanistic insights explain the regioselectivity in this compound functionalization?

Answer: Regioselectivity in reactions like bromination or cross-coupling is governed by electron density distribution. For example, bromination at the 4,8-positions of benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) occurs due to higher electrophilicity at sulfur-rich regions. Kinetic studies (e.g., monitoring via ¹H NMR) and Hammett plots quantify substituent effects .

Methodological Notes

  • Synthesis Optimization: Use TLC or HPLC to monitor reaction progress. For air-sensitive steps, employ Schlenk techniques .
  • Data Validation: Cross-reference NMR/HRMS with computational tools (e.g., ChemDraw) to resolve structural ambiguities.
  • Biological Assays: Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .

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